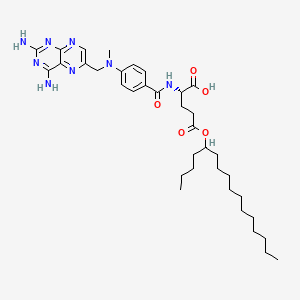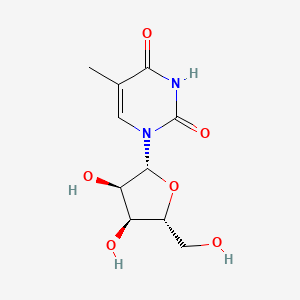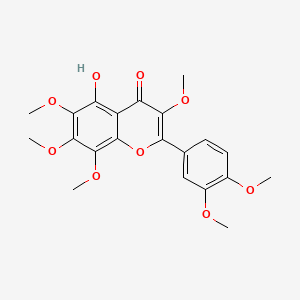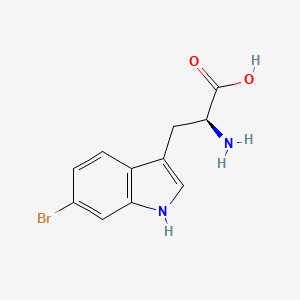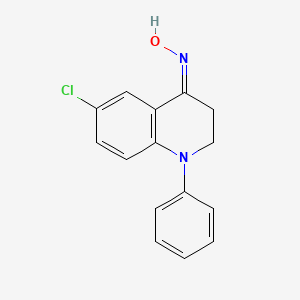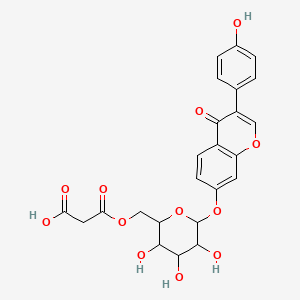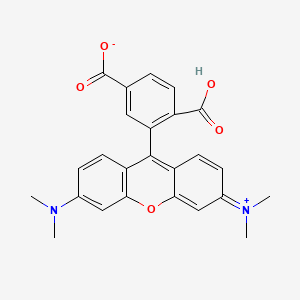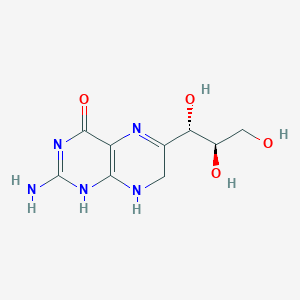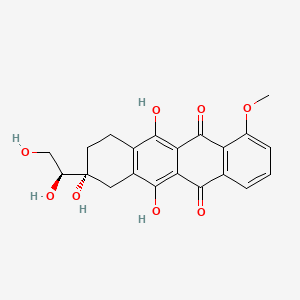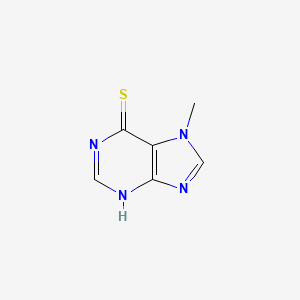![molecular formula C15H13FN2O4 B1664260 1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea CAS No. 141579-67-1](/img/structure/B1664260.png)
1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea
Übersicht
Beschreibung
A-78773 ist ein potenter, selektiver, direkter und reversibler Inhibitor des Enzyms 5-Lipoxygenase. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Leukotrienen, die entzündungsfördernde Mediatoren sind, die an Erkrankungen wie Asthma, Allergien und anderen entzündlichen Erkrankungen beteiligt sind . Die Verbindung hat in verschiedenen biologischen Systemen, einschließlich gereinigter Zellen, Vollblut, Lungenfragmenten und Tracheagewebe, eine signifikante Aktivität gezeigt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von A-78773 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen. Der Syntheseweg umfasst typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von A-78773 zu bilden.
Modifikationen der funktionellen Gruppe: Verschiedene Reagenzien und Katalysatoren werden verwendet, um funktionelle Gruppen einzuführen, die die Aktivität und Selektivität der Verbindung verbessern.
Reinigung und Charakterisierung: Das Endprodukt wird unter Verwendung von Techniken wie Chromatographie gereinigt und mit spektroskopischen Methoden charakterisiert, um seine Struktur und Reinheit zu bestätigen.
Industrielle Produktionsverfahren
Die industrielle Produktion von A-78773 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Ausbeute und Kosteneffektivität optimiert. Wichtige Schritte umfassen:
Hochskalierung der Synthese: Der Syntheseweg wird mit größeren Reaktionsbehältern und optimierten Reaktionsbedingungen hochskaliert.
Prozessoptimierung: Parameter wie Temperatur, Druck und Reaktionszeit werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
A-78773 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Katalysatoren: Verschiedene Katalysatoren, einschließlich Übergangsmetallkomplexe, werden verwendet, um bestimmte Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten mit erhöhter Aktivität führen, während Substitutionsreaktionen Analoge mit verbesserter Selektivität erzeugen können .
Wissenschaftliche Forschungsanwendungen
A-78773 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von 5-Lipoxygenase in verschiedenen chemischen Wegen zu untersuchen.
Biologie: Wird in biologischen Studien eingesetzt, um die Auswirkungen der 5-Lipoxygenase-Hemmung auf zelluläre Prozesse zu untersuchen.
Medizin: Wird als potenzielles Therapeutikum zur Behandlung entzündlicher Erkrankungen wie Asthma und entzündlicher Darmerkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente und als Referenzverbindung bei der Medikamentenentwicklung verwendet
Wirkmechanismus
A-78773 übt seine Wirkungen aus, indem es selektiv das Enzym 5-Lipoxygenase hemmt. Diese Hemmung verhindert die Umwandlung von Arachidonsäure in Leukotriene, die starke Entzündungsmediatoren sind. Durch die Blockierung der Leukotrienproduktion reduziert A-78773 Entzündungen, Ödeme und Bronchospasmen. Die molekularen Ziele der Verbindung umfassen das aktive Zentrum von 5-Lipoxygenase, wo es bindet und die Aktivität des Enzyms hemmt .
Analyse Chemischer Reaktionen
Types of Reactions
A-78773 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts, including transition metal complexes, are used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced activity, while substitution reactions may produce analogs with improved selectivity .
Wissenschaftliche Forschungsanwendungen
A-78773 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of 5-lipoxygenase in various chemical pathways.
Biology: Employed in biological studies to investigate the effects of 5-lipoxygenase inhibition on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as asthma and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Wirkmechanismus
A-78773 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By blocking leukotriene production, A-78773 reduces inflammation, edema, and bronchospasm. The compound’s molecular targets include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zileuton: Ein weiterer 5-Lipoxygenase-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Einzigartigkeit
A-78773 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als 5-Lipoxygenase-Inhibitor. Es hat in verschiedenen biologischen Systemen eine überlegene Aktivität gegenüber anderen Inhibitoren gezeigt. Darüber hinaus ermöglicht sein reversibler Hemmmechanismus eine bessere Kontrolle über seine Wirkungen, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Eigenschaften
CAS-Nummer |
141579-67-1 |
|---|---|
Molekularformel |
C15H13FN2O4 |
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19) |
InChI-Schlüssel |
OLZHFFKRBCZHHT-UHFFFAOYSA-N |
SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Kanonische SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 78773 A 79175 A-78773 A-79175 Abbott 79175 Abbott-79175 N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



